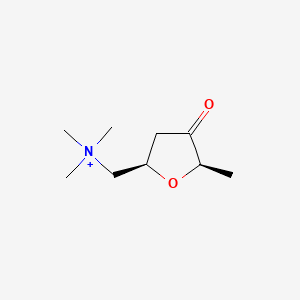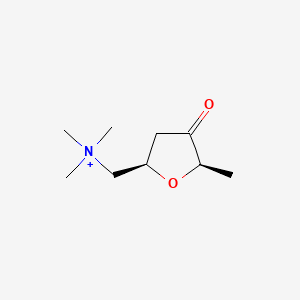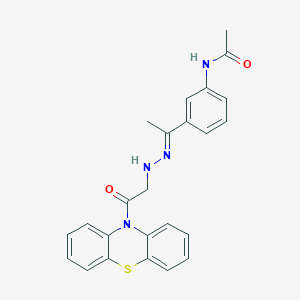
10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a hydrazino group, and a phenothiazine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine typically involves multiple steps. One common method includes the condensation of 3-acetamidophenylhydrazine with an appropriate aldehyde to form the hydrazone intermediate. This intermediate is then reacted with phenothiazine derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
科学的研究の応用
10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-{N’-[1-(3-Acetamidophenyl)ethylidene]hydrazinecarbonyl}benzamide
- 4-[(2Z)-2-[1-(3-acetamidophenyl)ethylidene]hydrazinyl]benzoic Acid
Uniqueness
10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetamidophenyl group with a phenothiazine core makes it particularly interesting for various applications, setting it apart from other similar compounds.
特性
CAS番号 |
67897-42-1 |
|---|---|
分子式 |
C24H22N4O2S |
分子量 |
430.5 g/mol |
IUPAC名 |
N-[3-[(E)-C-methyl-N-[(2-oxo-2-phenothiazin-10-ylethyl)amino]carbonimidoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H22N4O2S/c1-16(18-8-7-9-19(14-18)26-17(2)29)27-25-15-24(30)28-20-10-3-5-12-22(20)31-23-13-6-4-11-21(23)28/h3-14,25H,15H2,1-2H3,(H,26,29)/b27-16+ |
InChIキー |
MBMKXWSTBSLRMH-JVWAILMASA-N |
異性体SMILES |
C/C(=N\NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)/C4=CC(=CC=C4)NC(=O)C |
正規SMILES |
CC(=NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)C4=CC(=CC=C4)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)

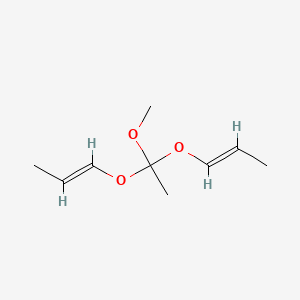
![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)


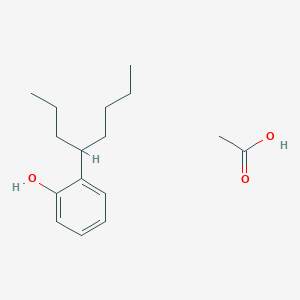
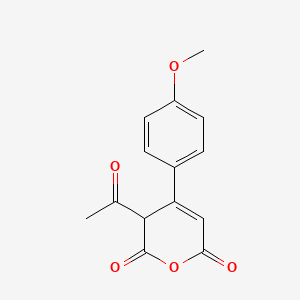
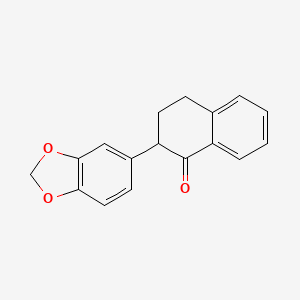

![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)
